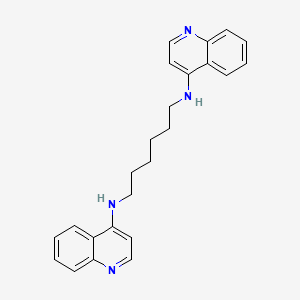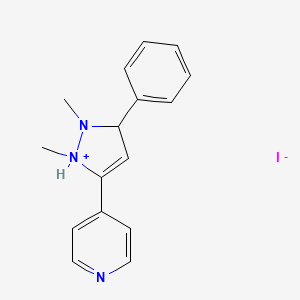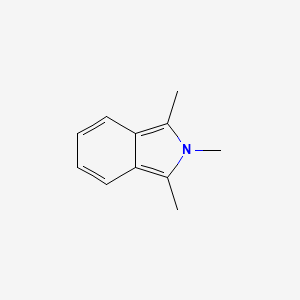![molecular formula C11H8F6O4S2 B14616231 [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene CAS No. 58510-70-6](/img/structure/B14616231.png)
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene is a chemical compound known for its unique structure and properties It features a benzene ring substituted with a prop-2-en-1-yl group that is further substituted with two trifluoromethanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene typically involves the reaction of benzene derivatives with trifluoromethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction temperature and solvent choice can vary, but common solvents include dichloromethane or chloroform.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonyl groups are highly electron-withdrawing, making the compound a strong electrophile. This allows it to participate in a wide range of chemical reactions, targeting specific molecular pathways and functional groups.
Comparison with Similar Compounds
Similar Compounds
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene: Unique due to the presence of two trifluoromethanesulfonyl groups.
[3,3-Bis(methanesulfonyl)prop-2-en-1-yl]benzene: Similar structure but with methanesulfonyl groups instead of trifluoromethanesulfonyl groups.
[3,3-Bis(ethanesulfonyl)prop-2-en-1-yl]benzene: Similar structure but with ethanesulfonyl groups.
Uniqueness
The presence of trifluoromethanesulfonyl groups in this compound imparts unique electronic properties, making it more reactive and versatile in chemical reactions compared to its analogs with methanesulfonyl or ethanesulfonyl groups.
Properties
CAS No. |
58510-70-6 |
|---|---|
Molecular Formula |
C11H8F6O4S2 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
3,3-bis(trifluoromethylsulfonyl)prop-2-enylbenzene |
InChI |
InChI=1S/C11H8F6O4S2/c12-10(13,14)22(18,19)9(23(20,21)11(15,16)17)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
DMYLOUPWCNRUTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


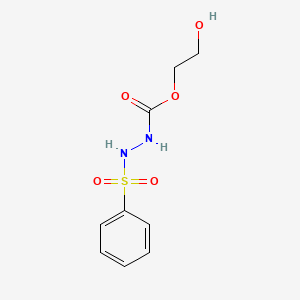

![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
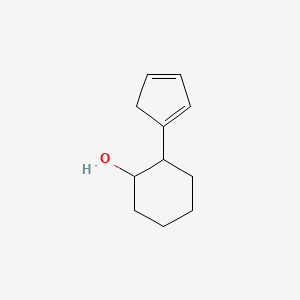
![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
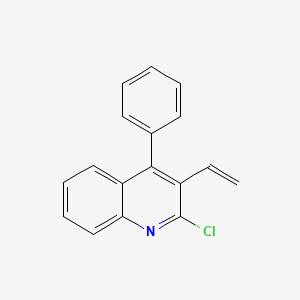
![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)



